(3aR,4S,11cS)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acid (3aR,4S,11cS)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1415811-70-9
VCID: VC21087460
InChI: InChI=1S/C17H15NO2/c19-17(20)16-13-7-3-6-12(13)15-11-5-2-1-4-10(11)8-9-14(15)18-16/h1-6,8-9,12-13,16,18H,7H2,(H,19,20)/t12-,13+,16-/m0/s1
SMILES: C1C=CC2C1C(NC3=C2C4=CC=CC=C4C=C3)C(=O)O
Molecular Formula: C17H15NO2
Molecular Weight: 265.31 g/mol

(3aR,4S,11cS)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acid

CAS No.: 1415811-70-9

Cat. No.: VC21087460

Molecular Formula: C17H15NO2

Molecular Weight: 265.31 g/mol

* For research use only. Not for human or veterinary use.

(3aR,4S,11cS)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acid - 1415811-70-9

Specification

CAS No. 1415811-70-9
Molecular Formula C17H15NO2
Molecular Weight 265.31 g/mol
IUPAC Name (12S,13R,17S)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,15-hexaene-12-carboxylic acid
Standard InChI InChI=1S/C17H15NO2/c19-17(20)16-13-7-3-6-12(13)15-11-5-2-1-4-10(11)8-9-14(15)18-16/h1-6,8-9,12-13,16,18H,7H2,(H,19,20)/t12-,13+,16-/m0/s1
Standard InChI Key GLXGRTQDOFCAAZ-ZENOOKHLSA-N
Isomeric SMILES C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C4=CC=CC=C4C=C3)C(=O)O
SMILES C1C=CC2C1C(NC3=C2C4=CC=CC=C4C=C3)C(=O)O
Canonical SMILES C1C=CC2C1C(NC3=C2C4=CC=CC=C4C=C3)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator